molecular formula C12H12N4S B12531674 Dibenzo[b,d]thiophene-1,2,8,9-tetramine CAS No. 866363-55-5

Dibenzo[b,d]thiophene-1,2,8,9-tetramine

Cat. No.: B12531674
CAS No.: 866363-55-5
M. Wt: 244.32 g/mol
InChI Key: YNARDQOXQPNZHE-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatic Systems in Contemporary Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. chemicalbook.comwikipedia.org These molecules, which can be formed from the incomplete combustion of organic materials, are ubiquitous in the environment. wikipedia.orgyoutube.com While some PAHs are known for their carcinogenic properties, their unique electronic and structural characteristics make them fundamental components in materials science. healthandenvironment.org Their planar structures and delocalized π-electron systems are key to their use in electronics, optics, and other advanced applications. healthandenvironment.org

Heteroaromatic systems are cyclic compounds that contain at least one atom other than carbon within their aromatic ring. The introduction of heteroatoms such as nitrogen, sulfur, or oxygen into an aromatic system dramatically influences the molecule's electronic properties, solubility, and reactivity. This has made heterocyclic compounds indispensable in a vast array of fields, most notably in the development of pharmaceuticals and functional materials. chemeo.com

Overview of Dibenzothiophene (B1670422) as a Central Scaffold in Functional Materials

Dibenzothiophene, a sulfur-containing heterocyclic molecule, consists of a thiophene (B33073) ring fused to two benzene (B151609) rings. nih.gov This structure provides a rigid and planar backbone that is thermally stable, a desirable trait for materials used in electronic devices. The sulfur atom in the dibenzothiophene core can be oxidized to a sulfoxide (B87167) or a sulfone, allowing for the fine-tuning of the molecule's electronic properties. This versatility has led to the use of dibenzothiophene derivatives in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. The ability to functionalize the benzene rings of the dibenzothiophene scaffold further enhances its utility, allowing for the attachment of various chemical groups to tailor its properties for specific applications. urv.cat

Unique Structural Features and Research Potential of Dibenzo[b,d]thiophene-1,2,8,9-tetramine

This compound is a derivative of dibenzothiophene that features four amino (-NH2) groups attached to its aromatic rings. The presence of these amino groups is expected to significantly influence the compound's properties. The amino groups are electron-donating, which can increase the electron density of the aromatic system and alter its electronic and optical properties. Furthermore, the hydrogen atoms on the amino groups can participate in hydrogen bonding, which can affect the molecule's self-assembly and solid-state packing, crucial aspects for the performance of organic electronic materials.

The specific arrangement of the four amino groups on the dibenzothiophene core of this compound suggests a high potential for this molecule to act as a building block for more complex structures. These amino groups can serve as reactive sites for polymerization reactions, leading to the formation of novel polymers with potentially interesting electronic and thermal properties. They can also act as ligands, capable of coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis, gas storage, and sensing.

While specific experimental data for this compound is limited, the properties of a related compound, dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, offer some insights. This diamino-dibenzothiophene sulfone is a light yellow to green-yellow solid with a high melting point of 327 °C and is virtually insoluble in boiling water, alcohol, ether, and benzene. chemicalbook.com These properties suggest that this compound is also likely to be a stable, high-melting solid.

Table 1: Physicochemical Properties of a Related Diamino-dibenzothiophene Derivative

PropertyValue
Chemical Name dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide
CAS Number 6259-19-4
Molecular Formula C12H10N2O2S
Melting Point 327 °C
Appearance Light yellow to green yellow solid
Solubility Virtually insoluble in boiling water, alcohol, ether, and benzene
Data sourced from ChemicalBook for dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, a structurally related compound. chemicalbook.com

Historical Context and Evolution of Research on Highly Aminated Heterocycles

The study of heterocyclic chemistry dates back to the 19th century with the discovery of simple heterocycles like furan, pyrrole, and thiophene. sphinxsai.com The initial focus was on understanding their structures and basic reactivity. Over time, the field has evolved significantly, with a growing emphasis on the synthesis and application of more complex and functionalized heterocyclic systems.

The development of methods to introduce multiple amino groups onto heterocyclic scaffolds is a more recent advancement, driven by the need for materials with tailored electronic and photophysical properties. Highly aminated heterocycles are of particular interest due to their potential as electron-rich building blocks for organic electronics and as precursors to nitrogen-containing graphene-like materials. Research in this area continues to be an active and exciting frontier in organic chemistry, with the potential to yield a new generation of advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

866363-55-5

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

dibenzothiophene-1,2,8,9-tetramine

InChI

InChI=1S/C12H12N4S/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H,13-16H2

InChI Key

YNARDQOXQPNZHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(S2)C=CC(=C3N)N)C(=C1N)N

Origin of Product

United States

Synthetic Methodologies for Dibenzo B,d Thiophene 1,2,8,9 Tetramine and Precursors

Strategies for Regioselective Functionalization of the Dibenzothiophene (B1670422) Core

The dibenzothiophene scaffold is an electron-rich system, but the positions on the aromatic rings are not equally reactive. wikipedia.org Standard electrophilic substitution reactions, such as nitration and halogenation, preferentially occur at the 2- and 8-positions due to the electronic influence of the sulfur atom and resonance stabilization of the reaction intermediates. Functionalization at the 1, 9, 4, or 6 positions is significantly more challenging and often requires indirect methods.

One advanced strategy to circumvent the natural reactivity involves the use of a directing group. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) can alter the electronic properties of the ring system. researchgate.net This sulfoxide can act as a traceless directing group, enabling functionalization at otherwise inaccessible positions like C4 and C6. researchgate.net Another powerful technique is directed ortho-metalation. Using a strong base like butyllithium, dibenzothiophene can be lithiated, typically at the 4-position, creating a nucleophilic site for subsequent reaction with an electrophile. wikipedia.orgconsensus.app These methods provide pathways to introduce functional groups that can then guide further substitutions or be converted into the desired functionalities.

Synthesis of Advanced Nitro-Substituted Dibenzothiophene Precursors

The most common route to aromatic amines is through the reduction of nitro compounds. Therefore, the synthesis of 1,2,8,9-tetranitrodibenzothiophene is a critical step. This requires overcoming the natural regioselectivity of the dibenzothiophene core.

Nitration Reactions and Mechanistic Considerations

Direct nitration of dibenzothiophene with standard reagents like a mixture of nitric acid and sulfuric acid leads predominantly to 2-nitro- and 2,8-dinitrodibenzothiophene. Forcing conditions may lead to further nitration, but achieving the specific 1,2,8,9-substitution pattern is highly improbable via direct electrophilic attack.

To achieve the desired substitution, a multi-step synthetic sequence is necessary. This could involve first synthesizing a dibenzothiophene derivative with pre-installed directing groups. For example, starting with a molecule already substituted at the 2- and 8-positions could electronically influence subsequent nitrations to favor the adjacent 1- and 9-positions, although this remains a significant synthetic hurdle.

Halogenation and Subsequent Functionalization Pathways

Halogenation provides a versatile entry point for further functionalization. Like nitration, direct bromination with reagents such as N-bromosuccinimide (NBS) tends to be regioselective, modifying specific positions on a polycyclic aromatic core. nih.gov While this is useful for many applications, obtaining the 1,2,8,9-tetrahalogenated intermediate directly is difficult.

A more plausible strategy involves building the ring system with the halogens already in place or using a combination of halogenation and other reactions. For instance, a halogenated precursor could undergo transition-metal-catalyzed cross-coupling reactions to introduce other functional groups. nih.gov In some heterocyclic systems, selective nucleophilic aromatic substitution (SNAr) of a bromine atom by nitrogen nucleophiles is possible, which can be controlled to yield mono- or bis-substituted products. nih.gov This suggests a potential pathway where a poly-halogenated dibenzothiophene could be selectively aminated or converted to nitro groups through intermediates.

Development of Efficient Reductive Amination Protocols for the Tetramine (B166960) Structure

Once the tetranitro precursor is obtained, the final step is the reduction of the four nitro groups to form Dibenzo[b,d]thiophene-1,2,8,9-tetramine. The simultaneous reduction of multiple nitro groups on an aromatic system can be achieved using various established protocols. The choice of reagent is crucial to ensure complete reduction without causing undesired side reactions or decomposition of the sensitive polyamine product.

Common methods for this transformation include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source, or chemical reduction with reagents such as tin(II) chloride (SnCl₂) in acidic media, or sodium dithionite (B78146). Each method has its advantages regarding yield, selectivity, and compatibility with other functional groups.

Reductive MethodTypical ReagentsCommon SolventsGeneral ConditionsKey Advantages
Catalytic HydrogenationH₂, Pd/C, PtO₂Ethanol, Methanol (B129727), Ethyl AcetateRoom temperature to moderate heat, atmospheric to high pressureHigh yields, clean reaction with water as the only byproduct
Metal/Acid ReductionSnCl₂/HCl, Fe/HCl, Zn/CH₃COOHEthanol, Water, Acetic AcidReflux temperaturesCost-effective, strong reducing power
Transfer HydrogenationHydrazine, Ammonium (B1175870) formate (B1220265) with Pd/CMethanol, EthanolRoom temperature to refluxAvoids use of gaseous H₂, milder conditions
Sulfide-based ReductionSodium dithionite (Na₂S₂O₄), (NH₄)₂SWater/Methanol mixturesRoom temperature to moderate heatCan sometimes offer selectivity in polynitro compounds

Novel Annulation and Cyclization Approaches to Dibenzothiophene Derivatives

Instead of functionalizing a pre-existing dibenzothiophene core, an alternative approach is to construct the core itself through annulation or cyclization reactions, embedding the desired substitution pattern from the start. researchgate.net Such methods can offer superior control over regiochemistry.

Several modern synthetic methods are applicable here:

Palladium-Catalyzed Annulation: Intramolecular cyclocarbonylation of appropriately substituted precursors, such as 2-(2-iodophenoxy)anilines, can form seven-membered heterocyclic rings. sci-hub.st Similar strategies could be envisioned for building the thiophene (B33073) ring between two functionalized benzene (B151609) precursors.

Base-Mediated Annulation: Reactions involving precursors like 2-nitrobenzothiophenes and various nucleophiles can proceed via a tandem Michael addition/cyclization process to build fused ring systems. researchgate.net

Photochemical Cycloadditions: Photoredox catalysis has emerged as a powerful tool for forming complex rings under mild conditions, including [3+2] cycloadditions of alkynes and isocyanides. acs.org

Iodine-Mediated Cyclization: An environmentally benign strategy uses iodine to mediate a one-pot iodocyclization/alkylation of precursors like 2-alkynylthioanisoles to generate complex, substituted benzothiophenes. nih.gov

These advanced methods could potentially assemble a 1,2,8,9-tetra-substituted dibenzothiophene skeleton from simpler, functionalized starting materials, bypassing the challenges of direct substitution.

Advanced Purification and Isolation Techniques for Polyaminated Compounds

Polyaminated aromatic compounds like this compound often present significant purification challenges. google.com These molecules are typically polar, potentially have low solubility in common organic solvents, and are susceptible to air oxidation. Standard purification techniques must often be adapted to handle these properties. emu.edu.tr

Chromatography: Column chromatography is a principal method for purification. reachemchemicals.comwikipedia.org Due to the polar nature of polyamines, polar stationary phases like alumina (B75360) or silica (B1680970) gel are used. researchgate.net Often, the silica or alumina must be deactivated with a base (e.g., triethylamine (B128534) mixed in the eluent) to prevent the highly basic amines from irreversibly sticking to the acidic column. High-performance liquid chromatography (HPLC) can also be employed for high-purity isolation. researchgate.net

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. reachemchemicals.comwikipedia.org The challenge lies in finding a suitable solvent or solvent system that will dissolve the impure compound at a higher temperature but allow the pure tetramine to crystallize upon cooling.

Sublimation: For thermally stable, non-volatile compounds, sublimation can be an effective purification method. emu.edu.trwikipedia.org The compound is heated under vacuum, transitioning directly from a solid to a gas, and is then condensed on a cold surface, leaving non-volatile impurities behind. emu.edu.tr

Filtration and Extraction: Basic filtration is used to separate the solid product from a reaction mixture or crystallization solvent. emu.edu.tr Liquid-liquid extraction can be used during the workup to separate the amine product from non-basic impurities by partitioning it between an aqueous acid and an organic solvent. wikipedia.org

Given the complexity and reactivity of the target compound, a combination of these techniques is often required to achieve high purity. researchgate.net

Advanced Reactivity and Derivatization of Dibenzo B,d Thiophene 1,2,8,9 Tetramine

Condensation Reactions for the Formation of Extended Conjugated Architectures.

The presence of four reactive amine groups makes Dibenzo[b,d]thiophene-1,2,8,9-tetramine an ideal monomer for polycondensation reactions. These reactions lead to the formation of high-performance polymers with extended π-conjugated systems, which are of significant interest for applications in electronics, optoelectronics, and high-temperature materials.

Synthesis of Polyimides, Polybenzimidazoles, and Related Polyheterocycles.

The condensation of this compound with aromatic dianhydrides or dicarboxylic acids and their derivatives is a powerful strategy for the synthesis of polyimides and polybenzimidazoles, respectively. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyimides are typically synthesized in a two-step process. masterorganicchemistry.comyoutube.com The first step involves the reaction of the tetramine (B166960) with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperature to form a soluble poly(amic acid) precursor. masterorganicchemistry.comvt.edu The subsequent step involves thermal or chemical imidization to form the final polyimide, with the elimination of water. vt.edu The properties of the resulting polyimides can be tuned by varying the structure of the dianhydride monomer. researchgate.net For instance, the incorporation of flexible ether linkages or bulky fluorine-containing groups in the dianhydride can enhance the solubility and processability of the resulting polyimides. researchgate.netrsc.org

Polybenzimidazoles (PBIs) are generally prepared through the high-temperature polycondensation of the tetramine with an aromatic dicarboxylic acid or its ester derivative in a high-boiling solvent or in a melt. researchgate.netnih.gov Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are often used as both the solvent and the condensing agent, facilitating the cyclodehydration reaction at temperatures typically ranging from 120 to 250°C. nih.govlumenlearning.comresearchgate.net The resulting PBIs are known for their high glass transition temperatures (Tg) and excellent thermal stability, often exceeding 400°C. researchgate.nethud.ac.uk

The following table summarizes the typical properties of polyimides and polybenzimidazoles derived from analogous aromatic tetramines.

Polymer TypeDianhydride/Dicarboxylic Acid MonomerTypical Polymer Properties
PolyimidePyromellitic dianhydride (PMDA)High thermal stability (Td10% > 500°C), high tensile modulus, low solubility. researchgate.net
Polyimide3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)Good thermal stability, improved solubility compared to PMDA-derived polyimides. rsc.org
Polyimide2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)Excellent solubility in organic solvents, high optical transparency, lower dielectric constant. researchgate.netrsc.org
PolybenzimidazoleIsophthalic acidHigh Tg (>400°C), excellent chemical resistance. researchgate.net
PolybenzimidazoleTerephthalic acidHigh thermal stability, high mechanical strength. vt.eduyoutube.com
PolybenzimidazoleDodecanedioic acidIncreased flexibility, lower Tg compared to aromatic diacid-derived PBIs. nih.gov

Note: The data presented is based on studies of analogous aromatic tetramine systems and is intended to be illustrative of the potential properties of polymers derived from this compound.

Mechanistic Insights into Polymerization Processes.

The formation of polyimides proceeds through a nucleophilic addition of the amine to the carbonyl group of the anhydride (B1165640), forming a poly(amic acid) intermediate. masterorganicchemistry.com The subsequent cyclization to the imide can be thermally induced, involving the elimination of water, or chemically promoted at lower temperatures using dehydrating agents like acetic anhydride and a tertiary amine catalyst. vt.edu The reaction rate and final polymer molecular weight are influenced by factors such as monomer purity, stoichiometry, reaction temperature, and solvent. masterorganicchemistry.comresearchgate.net

The polymerization mechanism for polybenzimidazoles in polyphosphoric acid involves the formation of a poly(amino-amide) intermediate, which then undergoes cyclodehydration to form the benzimidazole (B57391) rings. The acidic medium facilitates both the condensation and the cyclization steps. chemistrysteps.com In the case of melt polymerization, the reaction proceeds through the direct condensation of the tetramine and the dicarboxylic acid at high temperatures. hud.ac.uk

Exploration of Macrocyclic and Cage Compound Formation via Multiple Amine Linkages.

The geometric disposition of the four amino groups in this compound provides a unique opportunity for the construction of macrocyclic and cage-like architectures. The reaction of the tetramine with dicarbonyl compounds, such as dialdehydes or diketones, under high-dilution conditions can lead to the formation of [2+2], [3+3], or even larger macrocyclic structures through imine condensation. capes.gov.brresearchgate.net

The formation of these macrocycles is typically a thermodynamically controlled process, and the final product distribution can be influenced by factors such as the geometry of the monomers, the solvent, and the presence of a metal template. researchgate.net For instance, the condensation of a chiral diamine with an aromatic dialdehyde (B1249045) can lead to the formation of enantiopure macrocyclic Schiff bases. capes.gov.br These macrocycles can be subsequently reduced to the corresponding macrocyclic polyamines, which are excellent ligands for metal ions and can act as hosts for guest molecules. capes.gov.brresearchgate.net

The synthesis of a [2+2] macrocycle from an aromatic diamine and terephthaldehyde has been reported to proceed in methanol (B129727) at 60-65°C, yielding the product in moderate to good yields after several hours. iarjset.com The resulting macrocyclic imines are often crystalline solids and can be characterized by various spectroscopic techniques. iarjset.comnih.gov

Post-Synthetic Modification and Diversification of the Tetramine Framework.

The reactivity of the amine groups in this compound and its polymeric or macrocyclic derivatives allows for a wide range of post-synthetic modifications. These modifications are crucial for fine-tuning the properties of the resulting materials for specific applications.

Acylation and Alkylation Reactions for Tunable Properties.

Acylation of the amine groups can be readily achieved by reacting the tetramine or its derivatives with acyl chlorides or acid anhydrides. researchgate.netchemguide.co.ukchemguide.co.uk This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide or carboxylic acid byproduct. rsc.orgorganic-chemistry.org Acylation can be used to introduce a variety of functional groups, thereby modifying the solubility, thermal properties, and electronic characteristics of the material. For instance, acylation with long-chain fatty acid chlorides can increase the hydrophobicity and solubility in nonpolar solvents.

Alkylation of the amines can be performed using alkyl halides. masterorganicchemistry.comresearchgate.net However, the reaction of primary amines with alkyl halides can often lead to a mixture of mono-, di-, and tri-alkylated products, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, specific reaction conditions, such as the use of a large excess of the amine or employing alternative alkylating agents like dialkyl carbonates in the presence of a catalyst, may be necessary. icm.edu.pl Alkylation can be utilized to introduce flexible alkyl chains, which can lower the glass transition temperature and improve the processability of the resulting materials.

The following table provides a general overview of typical conditions for acylation and alkylation of aromatic amines.

ReactionReagentTypical ConditionsProduct
AcylationAcyl ChlorideAprotic solvent (DCM, THF), base (triethylamine), room temperature. rsc.orgchemguide.co.ukN-Acyl derivative
AcylationAcid AnhydrideAprotic solvent or neat, optional catalyst (e.g., heteropolyacid), elevated temperature. chemistrysteps.comchemguide.co.ukmasterorganicchemistry.comN-Acyl derivative
AlkylationAlkyl HalidePolar solvent (DMF, THF), base (Na₂CO₃, K₂CO₃), room temperature to reflux. organic-chemistry.orgN-Alkyl derivative (often a mixture)
AlkylationDialkyl CarbonateCatalyst (e.g., NaY faujasite), solvent-free, 130-160°C. icm.edu.plMono-N-alkylated product

Note: The conditions are general and may need to be optimized for this compound.

Formation of Iminated and Amidated Derivatives.

The reaction of the primary amine groups of this compound with aldehydes or ketones leads to the formation of imines (Schiff bases). capes.gov.brorganic-chemistry.orglibretexts.org This condensation reaction is typically reversible and is often carried out in a solvent that allows for the removal of water, such as by azeotropic distillation, to drive the reaction to completion. ccspublishing.org.cn The reaction is often catalyzed by a small amount of acid. lumenlearning.comorganic-chemistry.orgccspublishing.org.cn The formation of imines is a key step in the synthesis of the macrocyclic compounds discussed in section 3.2.

Amidation , the formation of an amide bond, can be achieved by reacting the tetramine with carboxylic acids or their derivatives. libretexts.orgdtu.dk The direct condensation of an amine and a carboxylic acid requires high temperatures or the use of a coupling agent to activate the carboxylic acid. libretexts.org Common coupling agents include carbodiimides or reagents like TiCl₄. libretexts.org A more facile method involves the reaction of the amine with a more reactive carboxylic acid derivative, such as an acyl chloride, as mentioned in the acylation section. rsc.orgorganic-chemistry.orgdtu.dk The resulting amides can introduce a wide range of functionalities and can participate in hydrogen bonding, influencing the material's properties.

Coordination Chemistry of Dibenzo B,d Thiophene 1,2,8,9 Tetramine

Ligand Design Principles for Multidentate Coordination Systems

The design of multidentate ligands like Dibenzo[b,d]thiophene-1,2,8,9-tetramine is guided by fundamental principles aimed at controlling the coordination environment around a metal ion. The efficacy of a multidentate ligand is rooted in its ability to form stable chelate rings with a metal center. The structure of this tetramine (B166960) ligand incorporates several key design features:

Preorganization: The ligand's geometry is relatively fixed due to the rigid dibenzothiophene (B1670422) core. This pre-organized arrangement of the four amine donor groups reduces the entropic penalty associated with binding a metal ion, leading to enhanced complex stability, a phenomenon known as the chelate effect.

Donor Atom Set: It presents a tetradentate N4 donor set. The specific arrangement of these nitrogen atoms dictates the potential coordination geometries the resulting complexes can adopt. umass.eduresearchgate.net This N4 environment is common in biologically significant molecules, such as porphyrins, and is known to stabilize a variety of metal ions in different oxidation states.

Topological Constraints: The fusion of the benzene (B151609) rings and the central thiophene (B33073) ring creates a specific bite angle and distance between the amine donors. This steric constraint heavily influences the selection of metal ions that can be accommodated and the resulting coordination geometry.

Electronic Tuning: The dibenzothiophene unit is not just a structural scaffold; its π-system can be involved in the electronic structure of the metal complex, potentially participating in delocalization or influencing the ligand field strength. Secondary thioamides and other sulfur-containing ligands have been recognized for their unique electronic contributions to metal complexes. researchgate.net

These principles suggest that this compound is an ideal candidate for creating stable, well-defined coordination complexes with predictable geometries. ichem.md

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. A general synthetic procedure would be the refluxing of an ethanolic or methanolic solution of the ligand with a metal chloride, such as NiCl₂, CuCl₂, or CoCl₂. rdd.edu.iqresearchgate.net The resulting complexes often precipitate from the solution upon cooling or after a period of reflux and can be isolated by filtration. rdd.edu.iq

The structural and compositional characterization of these newly synthesized complexes is achieved through a combination of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the empirical formula of the complex, providing the ratio of metal, ligand, and any counter-ions.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the stretching frequency of the N-H bonds of the amine groups upon complexation indicates their involvement in binding to the metal center.

UV-Visible Spectroscopy: Used to study the electronic transitions within the complex, which differ significantly from those of the free ligand.

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or low-spin d8 metals), ¹H and ¹³C NMR can elucidate the structure of the complex in solution. nih.gov

Magnetic Susceptibility: Determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center and provides insight into its spin state and coordination geometry. nih.gov

Single-Crystal X-ray Diffraction: This is the most definitive technique, providing precise information on bond lengths, bond angles, coordination geometry, and the conformation of the ligand within the solid state. researchgate.netnih.gov

A summary of expected characterization data for a hypothetical metal complex is provided in the table below.

TechniqueExpected Observations for [M(DBTT)]Cl₂ (M=Ni(II), Cu(II))
Elemental AnalysisAgrees with the calculated percentages for the proposed formula.
IR Spectroscopy (cm⁻¹)Shift of N-H stretching and bending vibrations to lower frequencies compared to the free ligand. Appearance of new low-frequency bands corresponding to M-N vibrations.
UV-Vis Spectroscopy (nm)Appearance of new absorption bands in the visible region due to d-d transitions and/or charge-transfer bands, absent in the free ligand.
Magnetic Moment (B.M.)Value consistent with the expected spin state for the geometry (e.g., ~1.7-2.2 for square planar Cu(II); diamagnetic for square planar Ni(II)).
X-ray DiffractionConfirms a square planar or distorted octahedral geometry with the four nitrogen atoms of the ligand coordinated to the metal center.

Investigation of Metal-Ligand Interactions and Coordination Geometries

The interaction between the this compound ligand (DBTT) and a metal ion is a classic example of chelation, where the tetradentate N4 donor set wraps around the metal center. The rigidity of the dibenzothiophene backbone forces the four nitrogen donors into a roughly coplanar arrangement, making it particularly well-suited for forming square planar or octahedral complexes.

The preferred coordination geometry is highly dependent on the d-electron configuration and size of the central metal ion. umass.edu For instance, d⁸ metal ions like Ni(II) and Pd(II) have a strong preference for a square planar geometry. researchgate.net In such cases, the DBTT ligand would occupy the four equatorial positions. For other metal ions like Co(II) or Cu(II), a square planar geometry is also common, though distortions can occur due to factors like the Jahn-Teller effect in d⁹ Cu(II) complexes. uci.edu In many cases, the coordination sphere may be completed by two axial ligands, such as solvent molecules or counter-ions, resulting in a distorted octahedral geometry. rdd.edu.iq

The table below summarizes common coordination geometries for relevant transition metal ions that could form complexes with this ligand. umass.edu

Metal Iond-Electron CountCommon Coordination NumberLikely Geometry with DBTT
Co(II)d⁷4, 6Tetrahedral or Octahedral
Ni(II)d⁸4, 6Square Planar or Octahedral
Cu(II)d⁹4, 6Distorted Square Planar or Octahedral (Jahn-Teller)
Zn(II)d¹⁰4Tetrahedral

Advanced spectroscopic techniques are invaluable for elucidating the intricate details of the metal-ligand interaction and the local environment of the metal ion.

X-ray Absorption Spectroscopy (XAS): This is a powerful element-specific technique that provides detailed information about the coordination environment of the metal atom, even in non-crystalline samples. nih.gov

X-ray Absorption Near-Edge Structure (XANES): The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing metal atom. aps.org The energy and intensity of pre-edge features can distinguish between different geometries (e.g., tetrahedral vs. octahedral) and provide insight into the electronic structure. nih.govwhiterose.ac.uk

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides quantitative information about the local atomic structure around the metal ion, including the identity of the coordinating atoms (e.g., nitrogen), the number of coordinating atoms (coordination number), and the precise metal-ligand bond distances. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS probes the core-level binding energies of the elements within the complex. A shift in the binding energy of the N 1s electrons upon coordination provides direct evidence of the nitrogen atoms' involvement in bonding. Similarly, a shift in the metal's core-level binding energy confirms complex formation and can provide information about its oxidation state.

The table below outlines the information obtainable from these powerful spectroscopic methods.

Spectroscopic ProbeInformation Obtained
XANESMetal oxidation state, coordination geometry (e.g., centrosymmetric vs. non-centrosymmetric). aps.org
EXAFSType and number of coordinating atoms, metal-ligand bond distances. nih.govnih.gov
XPSElemental composition, metal oxidation state, changes in electron density on ligand donor atoms upon coordination.

While the dibenzothiophene core of the ligand is rigid, some conformational adjustments are necessary to optimize the coordination to a metal center. The primary degrees of freedom are the rotation around the C-N bonds and slight puckering of the chelate rings.

Single-crystal X-ray diffraction is the definitive method for analyzing the ligand's conformation in the solid state. nih.govresearchgate.net It would precisely determine:

The planarity of the N4 donor set.

The M-N bond lengths and N-M-N bond angles, which define the coordination polyhedron.

Any deviation of the dibenzothiophene backbone from planarity as a result of coordination strain.

The specific conformation of the five-membered chelate rings formed between the metal and the diamine fragments of the ligand.

In the absence of a crystal structure, computational methods such as Density Functional Theory (DFT) are employed. nih.gov These calculations can predict the lowest-energy conformation of the coordinated ligand, providing valuable insights into the steric interactions and the electronic factors that govern the final structure of the metal complex.

Influence of Metal Coordination on Electronic and Photophysical Properties

The coordination of a metal ion to the this compound ligand dramatically alters its electronic structure and, consequently, its photophysical properties. nih.govmdpi.com The free ligand primarily exhibits π-π* transitions in the ultraviolet region. Upon complexation, new electronic transitions can emerge.

Emergence of New Absorption Bands: The interaction between the metal d-orbitals and the ligand's molecular orbitals can give rise to new absorption bands in the visible or near-infrared region. nih.gov These can include:

d-d Transitions: Transitions between the d-orbitals of the metal, which are typically weak but provide information about the ligand field splitting and coordination geometry.

Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from a ligand-based orbital to a metal-based orbital. nih.gov

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-based orbital to a ligand-based orbital.

Modulation of Luminescence: The photoluminescence properties of the ligand are significantly affected by the coordinated metal ion. Paramagnetic metal ions like Cu(II) or Co(II) often quench fluorescence through efficient intersystem crossing or energy transfer processes. mdpi.com In contrast, coordination to closed-shell metal ions like Zn(II) can sometimes enhance fluorescence by increasing the rigidity of the structure and reducing non-radiative decay pathways. The nature of the metal has been shown to have a profound impact on the electronic and photophysical properties of similar complexes. researchgate.net

The following table contrasts the expected photophysical properties of the free ligand with a hypothetical metal complex.

PropertyFree Ligand (DBTT)Metal Complex [M(DBTT)]²⁺
Absorption Maxima (λₘₐₓ)UV region (π-π* transitions)UV bands shifted, plus potential new bands in the visible region (d-d, CT transitions). nih.gov
EmissionPotentially fluorescent in the UV/blue region.Often quenched (paramagnetic metals) or shifted (diamagnetic metals). mdpi.com
ColorLikely colorless or pale yellow.Often colored, depending on the metal and the energy of the d-d/CT transitions.

Catalytic Applications of Derived Metal Complexes

Metal complexes supported by multidentate nitrogen and sulfur-containing ligands are of significant interest in catalysis due to their ability to stabilize various metal oxidation states and provide a well-defined coordination environment. researchgate.netresearchgate.net The this compound ligand is expected to form robust complexes that could be active catalysts for a range of organic transformations.

Given that the ligand can enforce a square planar geometry, leaving axial sites open or labile, these complexes are prime candidates for catalytic reactions that proceed via substrate binding at these open sites. Potential applications include:

Cross-Coupling Reactions: Complexes of metals like Ni(II) and Pd(II) are widely used in C-C and C-N bond formation. A [Ni(DBTT)]²⁺ complex, for example, could be explored as a catalyst for the N-arylation of amines or amides with aryl halides or arylboronic acids, a critical transformation in pharmaceutical synthesis. researchgate.net

Oxidation Catalysis: Complexes with redox-active metals such as Co(II) or Cu(II) could be investigated as catalysts for aerobic oxidation reactions, where the ligand stabilizes the metal center as it cycles between different oxidation states.

The table below outlines some potential catalytic applications for these metal complexes.

Catalytic ReactionPotential MetalRole of the [M(DBTT)] Complex
N-Arylation (Chan-Lam or Suzuki-Miyaura type)Cu(II), Ni(II), Pd(II)Acts as a robust, pre-catalyst that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net
Aerobic Oxidation of AlcoholsCo(II), Cu(II)Activates molecular oxygen and facilitates the transfer of oxygen atoms or hydrogen abstraction from the substrate.
Epoxidation of OlefinsMn(II), Fe(II)Functions as a model for metalloenzymes, activating an oxidant (e.g., H₂O₂, NaOCl) to perform oxygen atom transfer to the olefin. researchgate.net

Electronic Structure and Theoretical Chemistry of Dibenzo B,d Thiophene 1,2,8,9 Tetramine and Its Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to explore the electronic structure and excited-state properties of complex organic molecules. For derivatives of dibenzothiophene (B1670422), DFT calculations are instrumental in determining optimized molecular geometries, understanding the nature of chemical bonds, and predicting vibrational spectra.

Researchers utilize various functionals within DFT, such as B3LYP, to accurately model the electronic behavior of thiophene-containing compounds. These calculations are crucial for understanding the stability and reactivity of the molecules. For instance, in studies of related thiophene (B33073) derivatives, DFT has been used to elucidate their chemical potency and optoelectronic significance.

Time-Dependent DFT (TD-DFT) is specifically employed to investigate the electronic absorption spectra and the nature of electronic transitions. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and explain the origin of these transitions, which is essential for the design of new materials with specific photophysical properties. For example, TD-DFT calculations on similar heterostilbenes have been used to interpret their UV-Vis spectra. mdpi.com

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that influences the molecule's stability and reactivity.

In the context of dibenzothiophene derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to participate in electron transfer processes. For instance, in related thiophene-based molecules, the HOMO is often localized on the electron-rich thiophene ring and associated donor groups, while the LUMO may be distributed across an acceptor moiety. researchgate.net This separation of FMOs is indicative of intramolecular charge transfer (ICT) upon electronic excitation.

The analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, provides a visual representation of the electron density around the molecule. researchgate.net These maps help in identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents.

Table 1: Representative Frontier Molecular Orbital Data for a Hypothetical Dibenzothiophene Derivative
ParameterValue (eV)Description
HOMO Energy-5.8Indicates the energy of the highest occupied molecular orbital.
LUMO Energy-2.2Indicates the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)3.6Represents the energy difference between the HOMO and LUMO.

Computational Studies on Aromaticity and Conjugation Pathways within the Dibenzothiophene Core

The dibenzothiophene core is an aromatic system, and its degree of aromaticity and the extent of π-conjugation significantly influence its electronic properties. Computational methods can quantify the aromaticity of the individual rings within the dibenzothiophene structure using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Theoretical Prediction of Reactivity and Reaction Mechanistic Pathways

Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to determine the most probable reaction pathways. For instance, in the synthesis of benzothiophene (B83047) derivatives, computational studies have been used to understand the barriers for cyclization and migration steps in the reaction mechanism. nih.gov

For Dibenzo[b,d]thiophene-1,2,8,9-tetramine, theoretical studies can predict its susceptibility to electrophilic or nucleophilic attack. The amine groups are expected to be nucleophilic centers, and their reactivity can be quantified through computational analysis. Molecular docking studies, a computational technique, can also be employed to predict how these molecules might bind to biological targets like proteins, which is valuable in drug discovery. nih.gov

Advanced Materials Science and Engineering Applications of Dibenzo B,d Thiophene 1,2,8,9 Tetramine Derived Materials

Sensing and Detection Technologies

The integration of materials derived from Dibenzo[b,d]thiophene-1,2,8,9-tetramine into sensing and detection technologies represents a promising, yet largely unexplored, area of research. The inherent properties of the dibenzothiophene (B1670422) core, combined with the reactive amine functionalities, could lead to the development of highly selective and sensitive chemosensors and biosensors.

Design of Chemosensors and Biosensors Based on Tetramine (B166960) Derivatives

The design of chemosensors and biosensors hinges on the creation of a material that can specifically recognize an analyte and transduce that recognition event into a measurable signal. Polymers derived from this compound could be engineered for this purpose in several ways.

The amine groups of the tetramine monomer can be functionalized with specific recognition moieties, such as crown ethers for cation detection, or complementary organic molecules for the detection of specific neutral analytes. Post-polymerization modification of the polymer backbone could also be employed to introduce these recognition sites.

For biosensing applications, the polymer matrix derived from the tetramine could serve as an excellent scaffold for the immobilization of biological recognition elements like enzymes, antibodies, or DNA strands. The porous nature that could result from the cross-linking of the tetramine monomers would be advantageous for entrapping these biomolecules while allowing for analyte diffusion.

A hypothetical design for a chemosensor could involve the electropolymerization of this compound onto an electrode surface. The resulting polymer film could then be exposed to a solution containing the target analyte. The interaction between the analyte and the polymer would induce a change in the electrochemical or optical properties of the film, which could be measured.

Table 1: Hypothetical Design Parameters for a this compound-Based Sensor

ParameterDesign ConsiderationPotential Advantage
Recognition Element Functionalization of amine groups with analyte-specific receptors.High selectivity towards the target analyte.
Transduction Mechanism Electrochemical (e.g., voltammetry, impedance) or Optical (e.g., fluorescence, colorimetry).Versatility in signal detection methods.
Sensor Platform Electropolymerized thin film on an electrode or a solution-based assay.Adaptability to different measurement setups.
Matrix for Biosensing Covalent attachment or physical entrapment of biomolecules within the polymer.Stable and biocompatible environment for the biological component.

Mechanisms of Analyte Recognition and Sensitivity Enhancement

The mechanisms by which sensors derived from this compound could recognize analytes are multifaceted. The primary amine groups can participate in hydrogen bonding interactions with a variety of analytes. Furthermore, the aromatic dibenzothiophene core can engage in π-π stacking interactions with aromatic analytes.

Sensitivity enhancement could be achieved through several strategies. The inherent fluorescence of the dibenzothiophene unit could be modulated upon analyte binding, leading to a "turn-on" or "turn-off" fluorescent response. The extended π-conjugation in the polymer backbone could also facilitate efficient energy transfer, amplifying the sensing signal.

In the context of electrochemical sensors, the binding of an analyte could alter the redox properties of the polymer, leading to a measurable change in current or potential. The high surface area of a nanostructured polymer film would also contribute to enhanced sensitivity by providing more binding sites for the analyte.

Advanced Functional Materials

Beyond sensing, materials derived from this compound could find applications in a range of advanced functional materials. The high nitrogen content and the potential for extensive cross-linking suggest that these materials could exhibit remarkable thermal stability and mechanical robustness.

The conjugated nature of the dibenzothiophene core, which could be extended through polymerization, points towards potential applications in organic electronics. Polymers derived from this tetramine might be investigated as organic semiconductors for use in organic field-effect transistors (OFETs) or as host materials for organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through the choice of co-monomers or by doping could lead to materials with tailored band gaps and charge transport characteristics.

Furthermore, the porous nature of cross-linked polymers derived from the tetramine could be exploited for applications in gas storage and separation. The amine functionalities could provide specific interaction sites for gases like carbon dioxide, making these materials promising candidates for carbon capture technologies.

Table 2: Potential Advanced Applications of this compound-Derived Materials

Application AreaPotential Material PropertyResearch Direction
Organic Electronics Tunable electronic band gap, good charge carrier mobility.Synthesis of linear and cross-linked polymers for OFETs and OLEDs.
Gas Storage/Separation High surface area, specific binding sites for gases.Development of porous organic polymers for CO2 capture.
High-Performance Polymers High thermal stability, mechanical strength.Synthesis of ladder-type polymers for aerospace and high-temperature applications.
Catalysis Metal-coordinating sites (amine groups).Use as a support for catalytic nanoparticles.

Future Perspectives and Challenges in Research on Dibenzo B,d Thiophene 1,2,8,9 Tetramine

Emerging Synthetic Strategies for Controlled Functionalization

A primary challenge in harnessing the potential of Dibenzo[b,d]thiophene-1,2,8,9-tetramine lies in the development of precise and efficient synthetic methodologies. The multi-component Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, could be adapted for the creation of the core structure. nih.gov This one-pot reaction, involving a ketone or aldehyde, an activated nitrile, and elemental sulfur, offers a versatile route to substituted thiophenes. nih.gov Future research will likely focus on tailoring this and other multi-component reactions to achieve regioselective functionalization of the dibenzo[b,d]thiophene core, allowing for the introduction of various substituents at specific positions.

The ability to control the placement of functional groups is critical for fine-tuning the molecule's properties. For instance, the introduction of different aryl or hetaryl groups can significantly alter the electronic and optical characteristics of the final compound. This precise control over the molecular architecture is a key objective in unlocking the full potential of this compound and its derivatives.

Advancements in Tailoring Electronic and Optical Properties through Molecular Engineering

Molecular engineering offers a powerful toolkit for tailoring the electronic and optical properties of organic materials. For thiophene-based compounds, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, bandgap, and charge carrier mobility can be systematically modified. mdpi.comnih.gov The rigid and planar structure of fused thiophene (B33073) derivatives, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), provides an excellent backbone for creating materials with enhanced electrical performance due to compact molecular packing in thin films. mdpi.com

For this compound, molecular engineering strategies could involve:

Introduction of Electron-Donating or -Withdrawing Groups: The addition of substituents like methoxy (-OCH3) or cyano (-CN) groups can modulate the electron density within the molecule, thereby altering its HOMO/LUMO levels and influencing its behavior as an organic semiconductor. mdpi.com

Extension of π-Conjugation: Increasing the extent of the π-conjugated system, for example by adding more thiophene rings, generally leads to a red-shift in the maximum absorption peaks and a smaller energy bandgap. mdpi.com

Structural Modifications for Enhanced Planarity: Enhancing the planarity of the molecule can facilitate stronger intermolecular π-π stacking, which is beneficial for charge transport in organic electronic devices. rsc.org

Theoretical calculations, such as Density Functional Theory (DFT), will play a crucial role in predicting the effects of these modifications and guiding the design of new derivatives with desired properties. mdpi.comnih.gov

PropertyEngineering StrategyExpected Outcome
Energy Levels (HOMO/LUMO) Introduction of electron-donating/withdrawing groupsTuning of redox potentials and charge injection barriers
Optical Absorption Extension of π-conjugationRed-shift in absorption spectra for light-harvesting applications
Charge Carrier Mobility Enhancing molecular planarity and intermolecular interactionsImproved performance in organic field-effect transistors

Development of Novel Applications in Niche Advanced Materials Sectors

The unique structural and electronic features of this compound suggest its potential for application in several niche areas of advanced materials. Thiophene derivatives have already shown promise in a variety of fields, including as components of disperse dyes for polyester fabrics and in optical data storage. sapub.orgresearchgate.net

Potential future applications for this compound and its derivatives include:

Organic Electronics: The tunable electronic properties make it a candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The rigid fused-ring system is a desirable feature for creating stable and efficient organic semiconductors. mdpi.com

Sensors: The amino groups on the dibenzo[b,d]thiophene core could act as binding sites for specific analytes, making these compounds suitable for use in chemical sensors. Thiophene-based materials have been explored for conductivity-based sensors. nih.gov

Nonlinear Optics: The extended π-conjugation and the presence of donor-acceptor functionalities could lead to significant nonlinear optical properties, which are valuable for applications in photonics and optical communications.

Interdisciplinary Research Opportunities and Synergies

The full realization of the potential of this compound will require a highly interdisciplinary approach, combining expertise from synthetic organic chemistry, materials science, physics, and computational chemistry.

Collaboration between Synthetic Chemists and Materials Scientists: Synthetic chemists can focus on developing novel and efficient routes to functionalized derivatives, while materials scientists can investigate the processing of these materials into thin films and devices, and characterize their performance.

Integration of Computational and Experimental Studies: Computational modeling will be invaluable for predicting the properties of new derivatives and understanding structure-property relationships at a molecular level. nih.gov These theoretical insights will guide experimental efforts, accelerating the discovery of materials with optimized performance.

Exploration of Biological Applications: While this article focuses on materials science, it is worth noting that benzothiophene (B83047) scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.netnih.gov Future interdisciplinary research could explore the potential of this compound derivatives in biomedical applications, such as anti-inflammatory agents or probes for bio-diagnostics. nih.govnih.gov

The synergy between these different fields will be crucial for overcoming the challenges in synthesis, characterization, and device integration, and for ultimately translating the promise of this compound into tangible technological advancements.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Dibenzo[b,d]thiophene-1,2,8,9-tetramine in the laboratory?

  • Methodological Answer : Synthesis typically involves introducing amine groups into the dibenzothiophene core. While direct synthesis methods for the tetramine are not explicitly detailed in the evidence, analogous procedures for derivatives (e.g., bromination, diazo coupling, or nucleophilic substitution) can be adapted. For example, brominated intermediates (as in ) may undergo amination via Buchwald-Hartwig coupling. Safety is critical: diazo compounds (explosive hazards) and triflic acid (corrosive) require rigorous risk assessments, ventilation, and protective equipment .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR (500 MHz in CDCl₃) resolves aromatic proton environments, as demonstrated for dibenzo[b,d]thiophene 5-oxide derivatives (δ 7.40–11.0 ppm) .
  • X-ray crystallography (e.g., for dithieno-benzo-dithiophene diones) confirms planar geometry and intermolecular interactions .
  • Mass spectrometry and elemental analysis validate molecular weight and purity.

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer : Follow hazard assessments per Prudent Practices in the Laboratory (National Academies Press, 2011). Key protocols include:

  • Using fume hoods for volatile reagents (e.g., dichloromethane, triflic anhydride) .
  • Storing diazo compounds in cool, dark conditions to prevent decomposition .
  • Employing blast shields and minimal quantities for explosive intermediates.

Advanced Research Questions

Q. How can derivatives of this compound be optimized as hole-blocking materials in blue phosphorescent OLEDs?

  • Methodological Answer : Structural modifications (e.g., fluorination or electron-withdrawing groups) enhance electron mobility and triplet energy levels. For example, dibenzo[b,d]thiophene segments in OLEDs improve device efficiency by reducing exciton quenching. Experimental design should include cyclic voltammetry to assess HOMO/LUMO levels and device testing under controlled doping conditions .

Q. What strategies enhance the photocatalytic hydrogen evolution efficiency of dibenzothiophene-based polymers?

  • Methodological Answer : Introduce hydrophilic sulfone groups (e.g., poly(dibenzothiophene-S,S-dioxide)) to improve water affinity and charge separation. Co-catalysts like K₂HPO₄ optimize proton reduction kinetics. Density functional theory (DFT) simulations can guide the design of electron-deficient cores to lower overpotentials .

Q. How do structural modifications affect the assembly of covalent organic frameworks (COFs) based on this compound?

  • Methodological Answer : Boronic acid-functionalized derivatives (e.g., 3,7-dibromo-dibenzo[b,d]thiophene 5,5-dioxide) enable reversible Schiff-base condensation for COF synthesis. Crystallinity and porosity are tuned via solvent choice (e.g., chlorobenzene) and thermal annealing. Pair with grazing-incidence X-ray diffraction (GIXRD) to analyze layer stacking .

Q. How should researchers resolve contradictions in reported electrochemical properties of dibenzothiophene derivatives?

  • Methodological Answer : Discrepancies often arise from synthetic conditions (e.g., solvent purity, doping levels). Standardize characterization protocols:

  • Use identical reference electrodes (e.g., Ag/AgCl) for cyclic voltammetry.
  • Cross-validate with UV-vis spectroscopy and DFT calculations to correlate optical bandgaps with electrochemical data.
  • Replicate synthesis under inert atmospheres to minimize oxidation artifacts .

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